molecular formula C16H20O6 B2555986 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose CAS No. 75096-60-5

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose

Cat. No.: B2555986
CAS No.: 75096-60-5
M. Wt: 308.33
InChI Key: AFHPWODMQGXJFV-QVHKTLOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose can be synthesized from D-xylose. The synthetic route involves the protection of the hydroxyl groups of D-xylose with isopropylidene and subsequent benzoylation with 4-methylbenzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as protection, benzoylation, and purification steps.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, thereby preventing the replication of DNA in cancer cells. This leads to cell cycle arrest and programmed cell death (apoptosis) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its isopropylidene and benzoyl groups provide stability and specificity in its biological activity .

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-9-4-6-10(7-5-9)14(18)19-8-11-12(17)13-15(20-11)22-16(2,3)21-13/h4-7,11-13,15,17H,8H2,1-3H3/t11-,12+,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPWODMQGXJFV-QVHKTLOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)OC(O3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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